molecular formula C13H12Cl2O3 B6277441 methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate CAS No. 2763759-60-8

methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Cat. No.: B6277441
CAS No.: 2763759-60-8
M. Wt: 287.1
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is a chemical compound known for its unique structure and diverse applications in scientific research. It is characterized by the presence of a cyclobutane ring, a dichlorobenzoyl group, and a carboxylate ester functional group. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials science advancements.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyclobutane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • Methyl 1-(3-chlorobenzoyl)cyclobutane-1-carboxylate
  • Methyl 1-(4-chlorobenzoyl)cyclobutane-1-carboxylate
  • Methyl 1-(3,5-dibromobenzoyl)cyclobutane-1-carboxylate

Comparison: Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is unique due to the presence of two chlorine atoms on the benzoyl group, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents. The dichlorobenzoyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

2763759-60-8

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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